2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide
CAS No.: 6205-69-2
Cat. No.: VC20750074
Molecular Formula: C14H20N4O8
Molecular Weight: 372.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6205-69-2 |
---|---|
Molecular Formula | C14H20N4O8 |
Molecular Weight | 372.33 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 |
Standard InChI Key | RMCFMPMNMQZHSF-DHGKCCLASA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide is a specialized carbohydrate derivative widely used in organic synthesis and glycobiology. This compound serves as a key intermediate for introducing azide functional groups into carbohydrate structures, enabling applications in click chemistry and glycoconjugate development. Below is a comprehensive analysis of its properties, synthesis, and applications, supported by data from peer-reviewed sources and chemical databases.
Structural Details
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IUPAC Name: [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetoxy-6-azido-tetrahydropyran-2-yl]methyl acetate .
Stereochemistry
The β-D-gluco configuration is critical, with stereochemical descriptors (2R,3S,4R,5R,6R) defining its spatial arrangement .
Physical Characteristics
Synthesis and Stability
The compound is synthesized through selective acetylation and azidation of glucosamine derivatives. Key steps include:
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Acetylation: Protection of hydroxyl groups on glucosamine with acetyl moieties.
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Azidation: Introduction of the azide group at the anomeric position .
Stability Considerations
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Sensitive to heat and moisture, requiring storage at low temperatures .
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Decomposes upon prolonged exposure to light or elevated temperatures .
Applications in Research
Glycoconjugate Synthesis
The azide group enables Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes, facilitating the construction of:
Enzyme Inhibition Studies
Used to synthesize glycosyltriazole benzene sulfonamides, which inhibit carbonic anhydrases—a target for anticancer and antimicrobial therapies .
Biochemical Probes
Functionalized via click chemistry to create fluorescent or biotinylated tags for tracking glycans in cellular systems .
Supplier | Purity | Packaging Options | Price Range (USD) |
---|---|---|---|
AFG Bioscience | ≥97% | 1g, 5g | $112–$322 |
TCI Chemicals | >98.0% | 1g, 5g | $138–$322 |
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